7-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Overview
Description
7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative with significant biological and chemical properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-fluoro-3-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction of this compound with its targets could potentially lead to similar changes.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological and clinical applications .
Result of Action
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma. They maintain intestinal homeostasis and impact liver metabolism and the immune response.
Action Environment
It is known that environmental factors can significantly impact the action of indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available indole or its derivatives.
Methylation: The 3-position methylation can be performed using methylating agents like methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group at the 2-position is introduced using reagents like carbon monoxide in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions at the fluorine or methyl groups can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxindole derivatives, which have potential biological activities.
Reduction Products: Alcohols and aldehydes, which can be further modified for various applications.
Substitution Products: Derivatives with different functional groups, expanding the compound's utility.
Scientific Research Applications
7-Fluoro-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: Its derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid: Similar structure but different position of the fluorine atom.
3-Methyl-1H-indole-2-carboxylic acid: Lacks the fluorine atom, leading to different biological activities.
7-Fluoro-1H-indole-2-carboxylic acid: Different position of the fluorine atom, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
7-fluoro-3-methyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAOBZOWRSGANW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652006 | |
Record name | 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866211-12-3 | |
Record name | 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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